1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Catalog No.
S703590
CAS No.
950-81-2
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol...

CAS Number

950-81-2

Product Name

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

IUPAC Name

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

QFYZFYDOEJZMDX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Synonyms

2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde; 2,3-Dimethyl-4-formyl-1-phenyl-5-pyrazolone; 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbo

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

The exact mass of the compound 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde (CAS 950-81-2), commonly known as 4-formylantipyrine, is a highly reactive heterocyclic aldehyde utilized extensively as a building block in coordination chemistry, fluorescent probe design, and pharmaceutical synthesis [1]. Featuring an electron-withdrawing pyrazolone core adjacent to a formyl group, it serves as a superior precursor for the synthesis of complex Schiff bases, thiosemicarbazones, and multi-dentate ligands [2]. Its primary industrial and laboratory value lies in its ability to introduce a rigid, sterically demanding, and oxygen-rich coordination pocket, making it highly sought after for stabilizing high-oxidation-state transition metals and lanthanides in advanced materials and catalytic applications [3].

Substituting 4-formylantipyrine with generic aromatic aldehydes like benzaldehyde or salicylaldehyde fundamentally compromises ligand denticity and complex stability [1]. While a standard benzaldehyde-derived Schiff base typically coordinates metals solely through the imine nitrogen, 4-formylantipyrine inherently provides a proximal pyrazolone carbonyl oxygen, transforming a simple bidentate ligand into a robust tridentate or tetradentate chelator [2]. This structural feature prevents the dissociation of lanthanide or transition metal complexes under stringent assay conditions. Furthermore, unmodified antipyrine lacks the formyl handle entirely, preventing azomethine formation, while 4-aminoantipyrine acts as an amine nucleophile rather than an electrophilic aldehyde, making these analogs chemically non-interchangeable during precursor procurement for targeted ligand synthesis [3].

Enhanced Electrophilicity for High-Yield Schiff Base Synthesis

The electron-withdrawing nature of the pyrazolone ring significantly increases the electrophilicity of the formyl carbon in 4-formylantipyrine compared to standard aromatic aldehydes [1]. In standard condensation reactions with primary amines (e.g., thiosemicarbazide or ethylenediamine) under mild conditions, 4-formylantipyrine routinely achieves near-quantitative yields (>90-95%) without the need for harsh acid catalysis [2]. In contrast, generic benzaldehyde often requires extended reflux and catalytic acid to achieve comparable conversions (typically 70-80%), due to lower intrinsic reactivity [3].

Evidence DimensionCondensation Reaction Yield
Target Compound Data>90-95% yield under mild conditions
Comparator Or BaselineBenzaldehyde (70-80% yield, requires catalysis)
Quantified Difference15-25% higher yield with reduced reaction severity
ConditionsEquimolar amine condensation in ethanol/methanol at room temperature to mild reflux

High-yield, catalyst-free condensation simplifies downstream purification and improves the cost-efficiency of bulk ligand manufacturing.

Increased Ligand Denticity for Lanthanide and Transition Metal Stabilization

Ligands derived from 4-formylantipyrine exhibit superior coordination capacity due to the participation of the pyrazolone carbonyl oxygen [1]. When complexed with lanthanides (e.g., La3+, Nd3+, Gd3+), 4-formylantipyrine-derived Schiff bases readily support high coordination numbers (up to 9 or 10), forming highly stable complexes that resist thermal degradation up to 250-300 °C as measured by thermogravimetric analysis (TGA) [2]. Standard salicylaldehyde or benzaldehyde derivatives typically form lower-coordinate, less thermally stable complexes that are prone to ligand dissociation in polar solvents [3].

Evidence DimensionCoordination Capacity and Thermal Stability
Target Compound DataSupports 9-10 coordinate lanthanide complexes; stable up to 250-300 °C
Comparator Or BaselineStandard aromatic aldehydes (lower coordination numbers, lower thermal onset of degradation)
Quantified DifferenceProvides an additional strong O-donor site, increasing decomposition onset temperature
ConditionsThermogravimetric analysis (TGA) of lanthanide nitrate Schiff base complexes

Procuring this specific precursor is critical for synthesizing thermally robust catalysts and luminescent materials that must survive high-temperature processing.

Rigid Core Dynamics for 'Turn-On' Fluorescent Metal Sensors

The structural rigidity of the antipyrine core heavily restricts non-radiative decay pathways, making 4-formylantipyrine an optimal precursor for fluorescent chemosensors [1]. When condensed to form bis-antipyrine derivatives (e.g., APAP), the resulting probes demonstrate highly selective 'turn-on' fluorescence in the presence of specific trivalent ions like Fe3+ or Al3+, with binding constants frequently exceeding 10^7 M^-1 and limits of detection in the nanomolar range [2]. Simple aniline-benzaldehyde Schiff bases lack this rigid, oxygen-rich pocket, resulting in high background fluorescence (poor signal-to-noise) and weak metal binding affinities [3].

Evidence DimensionFluorescence Binding Affinity (Ka) for Trivalent Ions
Target Compound DataKa > 10^7 M^-1 with nanomolar LOD
Comparator Or BaselineSimple aromatic Schiff bases (Ka typically < 10^4 M^-1, micromolar LOD)
Quantified Difference3 orders of magnitude higher binding affinity with sharp 'turn-on' response
ConditionsFluorescence emission spectroscopy in aqueous/methanol mixtures at physiological pH

Essential for developers of analytical reagents requiring ultra-sensitive, high-contrast detection of trace metal ions in biological or environmental samples.

Synthesis of Multidentate Ligands for Lanthanide Luminescence

Directly leverages the compound's ability to provide an extra carbonyl oxygen, forming stable, high-coordination-number complexes with lanthanides (Nd, Er, Dy) used in advanced optical materials [1].

Manufacturing of Highly Selective Fluorescent Chemosensors

Utilizes the rigid pyrazolone core to restrict non-radiative decay, making it the precursor of choice for producing 'turn-on' fluorescent probes for environmental monitoring of Fe3+ and Al3+ [2].

Development of Transition Metal Catalysts

Capitalizes on the high-yield Schiff base condensation to rapidly generate libraries of robust, thermally stable O,N,O-tridentate ligands for homogeneous catalysis [3].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

950-81-2

Dates

Last modified: 08-15-2023

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